N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine
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Overview
Description
N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,5-b]pyridazine core with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can further react at the exocyclic amino group with reagents such as acetic anhydride, phenyl isocyanate, and para-tolualdehyde . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazines: These compounds also have an imidazo-pyridazine core but differ in the position of the nitrogen atoms.
Pyridazinone derivatives: These compounds contain a pyridazine ring with a carbonyl group and exhibit different biological activities. The uniqueness of this compound lies in its specific substituents and the resulting properties.
Properties
Molecular Formula |
C26H20N4 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
(E)-N-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C26H20N4/c1-19-12-14-20(15-13-19)18-27-26-29-24(22-10-6-3-7-11-22)25-23(16-17-28-30(25)26)21-8-4-2-5-9-21/h2-18H,1H3/b27-18+ |
InChI Key |
WTCBNCPLORZKFW-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/C2=NC(=C3N2N=CC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=NC(=C3N2N=CC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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